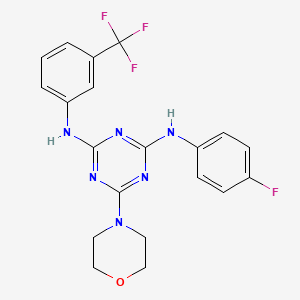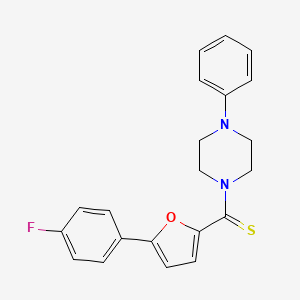![molecular formula C15H17N5O B2699489 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2189434-60-2](/img/structure/B2699489.png)
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a chemical compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of bicyclic azabicyclooctanes and has a unique structure that makes it a promising candidate for the development of novel drugs.
Aplicaciones Científicas De Investigación
Mass Spectral Fragmentation and Synthesis
Mass Spectral Fragmentation of Bicyclic Compounds : Studies on compounds similar to 8-(pyridine-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane have explored their mass spectral fragmentation behaviors. For instance, the fragmentation of 2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes under various ionization conditions revealed insights into the structural stability and reactive sites of bicyclic compounds (Xu & Zuo, 2003).
Synthesis of Azabicyclo Octane Derivatives : The efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and its analogs from pyroglutamic acid highlights a methodology for creating substances with potential receptor affinity. This process involves amide activation and demonstrates the versatility of bicyclic structures in synthetic chemistry (Singh et al., 2007).
Structural and Conformational Analysis
Enantiomeric Bicyclic Pyrrolidine Derivatives : The synthesis of enantiomerically pure bicyclic pyrrolidine derivatives and their use in asymmetric syntheses underscores the importance of such compounds in creating chiral centers for chemical reactions. This research demonstrates the utility of bicyclic compounds in enhancing the selectivity and efficiency of synthetic pathways (Martens & Lübben, 1991).
Charge Transfer Rates through Bicyclic Compounds : Investigating the charge transfer rates through benzo-annulated bicyclo[2.2.2]octanes offers insights into the electronic properties of these structures. Such studies are crucial for understanding the electronic communication across bicyclic frameworks and their potential applications in molecular electronics (Goldsmith et al., 2008).
Catalysis and Asymmetric Synthesis
Catalytic Asymmetric Synthesis : The catalytic asymmetric synthesis of 8-oxabicyclooctanes through intermolecular [5+2] pyrylium cycloadditions highlights the role of bicyclic compounds in facilitating complex chemical transformations. This approach not only provides access to chiral bicyclic structures but also opens up new avenues for the synthesis of natural products and pharmacologically relevant molecules (Witten & Jacobsen, 2014).
Propiedades
IUPAC Name |
pyridin-2-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c21-15(14-3-1-2-6-16-14)20-11-4-5-12(20)10-13(9-11)19-8-7-17-18-19/h1-3,6-8,11-13H,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMVNXQQMUHEGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CC=N3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

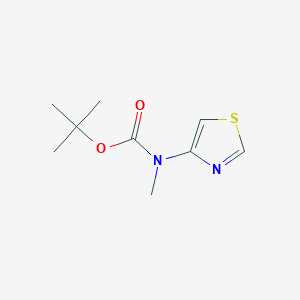

![2,4-dioxo-N-[4-(trifluoromethoxy)phenyl]-1H-pyrimidine-5-sulfonamide](/img/structure/B2699411.png)
![1-(2H-1,3-benzodioxol-5-yl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2699412.png)
![4-(propan-2-ylsulfanyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2699413.png)
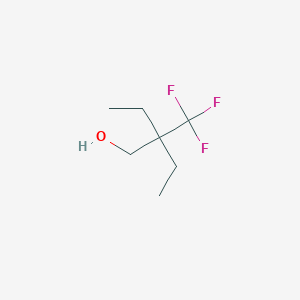

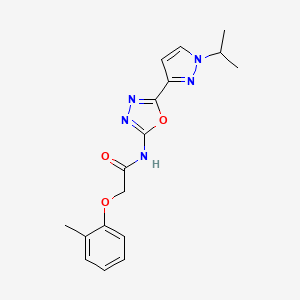
![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)
![2-[(2-Fluorophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2699421.png)


